N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide
Description
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S2/c1-13-4-3-11-25(12-13)30(27,28)15-9-7-14(8-10-15)19(26)23-24-20-22-18-16(21)5-2-6-17(18)29-20/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAZXGLDVQJGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Structure and Properties
The compound's structure features a benzothiazole moiety, which is known for its pharmacological properties, combined with a sulfonamide group and a hydrazide linkage. These structural components are significant as they contribute to the compound's interaction with biological targets.
Antitumor Activity
Case Studies and Research Findings:
-
In Vitro Studies:
- Research has shown that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The compounds demonstrated IC50 values ranging from 2.12 μM to 20.46 μM across different assay formats, indicating potent cytotoxic effects on tumor cells while maintaining lower toxicity towards normal cells like MRC-5 fibroblasts .
- Mechanism of Action:
Antimicrobial Activity
The antimicrobial efficacy of this compound was also assessed through various assays:
-
Testing Against Bacteria:
- Compounds structurally related to this hydrazide have shown promising results against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing significant antibacterial activity .
- Eukaryotic Model Testing:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
-
Absorption and Distribution:
- Preliminary studies suggest that the compound exhibits favorable absorption characteristics, with potential high bioavailability due to its lipophilic nature imparted by the fluorobenzothiazole group.
- Toxicity Profiles:
Q & A
What are the critical considerations for synthesizing N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide, and how can reaction conditions be optimized?
Level : Basic
Methodological Answer :
- Key Steps :
- Hydrazide Formation : React 4-fluorobenzo[d]thiazol-2-amine with a benzoyl chloride derivative under reflux in ethanol to form the hydrazide backbone .
- Sulfonylation : Introduce the 3-methylpiperidin-1-ylsulfonyl group using sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Optimization :
How can structural elucidation of this compound be performed to confirm regiochemistry and purity?
Level : Basic
Methodological Answer :
- Spectroscopic Techniques :
- IR Spectroscopy : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzothiazole and benzene rings) and piperidine CH3 (δ 1.2 ppm, singlet) .
- ¹³C NMR : Detect sulfonyl-linked quaternary carbon (δ 55–60 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .
- X-ray Crystallography : For absolute configuration, grow crystals in ethanol/water (1:1) and analyze space group parameters (e.g., monoclinic P2₁/c) .
What experimental strategies can resolve contradictions in biological activity data (e.g., inconsistent IC50 values across studies)?
Level : Advanced
Methodological Answer :
- Source Validation :
- Cross-check purity (>98% via HPLC, C18 column, acetonitrile/water mobile phase) .
- Verify assay conditions (e.g., cell line viability, ATP levels in kinase assays) .
- Mechanistic Studies :
- Statistical Analysis : Apply ANOVA to compare IC50 values across replicates and identify outliers .
How do electronic effects of the 4-fluorobenzo[d]thiazole moiety influence the compound’s reactivity and bioactivity?
Level : Advanced
Methodological Answer :
- Electronic Impact :
- The fluorine atom increases electron-withdrawing effects, stabilizing the benzothiazole ring and enhancing electrophilic substitution resistance .
- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gap (~4.2 eV), correlating with improved redox stability .
- Bioactivity Correlation :
What methodologies are recommended for studying the metabolic stability of this compound in vitro?
Level : Advanced
Methodological Answer :
- Liver Microsomal Assay :
- CYP450 Inhibition :
- Data Interpretation :
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency against a specific enzyme target?
Level : Advanced
Methodological Answer :
- Core Modifications :
- Assay Design :
- Computational Guidance :
- Perform free-energy perturbation (FEP) calculations to predict binding affinity changes for substituent variations .
What are the best practices for analyzing this compound’s stability under varying pH and temperature conditions?
Level : Basic
Methodological Answer :
- Forced Degradation :
- Thermal Stability :
- Use differential scanning calorimetry (DSC) to determine melting point (mp ~215–220°C) and decomposition onset .
- Data Reporting :
- Calculate degradation kinetics (first-order rate constants) and Arrhenius plots for shelf-life prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
